

An In-Depth Technical Guide to 1,3,6,8-Tetrabromopyrene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3,6,8-Tetrabromopyrene

Cat. No.: B107014

[Get Quote](#)

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of **1,3,6,8-tetrabromopyrene**, tailored for researchers, scientists, and professionals in drug development and materials science.

Core Properties and Data

1,3,6,8-Tetrabromopyrene is a brominated derivative of pyrene, a polycyclic aromatic hydrocarbon. Its chemical structure consists of a pyrene backbone with four bromine atoms substituted at the 1, 3, 6, and 8 positions.^[1] This substitution pattern makes it a valuable precursor in the synthesis of various functional materials.^{[2][3][4]}

Quantitative Data Summary

Property	Value	Source
Molecular Formula	$C_{16}H_6Br_4$	[1] [5] [6] [7]
Molecular Weight	517.8 g/mol	[1] [5]
Monoisotopic Mass	513.72030 Da	[5]
CAS Number	128-63-2	[5] [6] [7]
Appearance	Light green or yellow-green solid	[8] [9]
Melting Point	> 300°C	[8] [9]
Solubility	Very low in common organic solvents	[8] [9]

Experimental Protocols

The primary method for synthesizing **1,3,6,8-tetrabromopyrene** is through the electrophilic bromination of pyrene. Several protocols have been reported, with variations in reaction conditions and purification methods.

Protocol 1: Bromination of Pyrene in Nitrobenzene

This is a commonly cited method for the synthesis of **1,3,6,8-tetrabromopyrene**.

- Materials:

- Pyrene ($C_{16}H_{10}$)
- Bromine (Br_2)
- Nitrobenzene ($C_6H_5NO_2$)
- Ethanol (C_2H_5OH)
- Diethyl ether ($(C_2H_5)_2O$)

- Procedure:

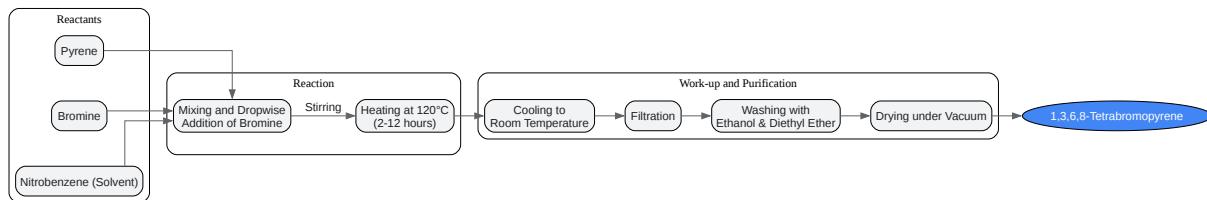
- In a three-necked round-bottom flask, combine pyrene (e.g., 10.00 g, 49.44 mmol) and nitrobenzene (200 mL).[10]
- With vigorous stirring, add bromine (e.g., 34.77 g, 11.14 mL, 217.55 mmol) dropwise to the solution.[10] In some variations, the initial addition is performed at 80°C.[8][9]
- Heat the reaction mixture to 120°C and maintain this temperature for a period ranging from 2 to 12 hours, typically overnight, under a nitrogen atmosphere.[8][9][10]
- After the reaction is complete, allow the mixture to cool to room temperature.[8][9][10]
- Collect the solid product by filtration.[8][9][10]
- Wash the solid product sequentially with ethanol and diethyl ether.[10]
- Dry the product under vacuum to yield **1,3,6,8-tetrabromopyrene** as a light green solid.[8][9]

Protocol 2: Bromination in Aqueous Suspension

This method presents an alternative to using nitrobenzene, aiming for a more ecologically sound process.

- Materials:

- Pyrene
- Water
- Bromine
- Sodium chlorate (NaClO_3)


- Procedure:

- Prepare a highly concentrated aqueous suspension of pyrene with a pyrene-to-water weight ratio of 1:1.2 to 2.[11]

- Add bromine dropwise to the suspension at a temperature of 40° to 65°C.[11]
- Simultaneously, reoxidize the resulting hydrogen bromide to bromine using an oxidizing agent like sodium chlorate.[11]
- Complete the bromination by heating the reaction mixture to a temperature between 70° and 130°C.[11]
- After the reaction, any excess bromine is reduced to hydrogen bromide.[11]
- The resulting **1,3,6,8-tetrabromopyrene** can then be subjected to an alkaline aftertreatment.[11]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of **1,3,6,8-tetrabromopyrene** via the bromination of pyrene in nitrobenzene.

[Click to download full resolution via product page](#)

Synthesis workflow for **1,3,6,8-tetrabromopyrene**.

Applications in Research and Development

1,3,6,8-Tetrabromopyrene is a key intermediate in the synthesis of advanced materials for organic electronics and other applications.

- Organic Light-Emitting Diodes (OLEDs): It serves as a precursor for the synthesis of pyrene-centered starburst oligofluorenes, which are used in electroluminescent devices due to their film-forming ability and blue fluorescence.[2][3][9]
- Metal-Organic Frameworks (MOFs): Through Suzuki or Sonogashira coupling reactions, **1,3,6,8-tetrabromopyrene** is used to create functionalized pyrene structures that act as organic ligands in the synthesis of MOFs.[4] These pyrene-based MOFs have potential applications in areas such as sensing and gas storage.[4]
- Biomarker Research: It has been used as a surrogate for 1-hydroxypyrene, a biomarker for human exposure to carcinogenic polycyclic aromatic hydrocarbons (PAHs).[1] Its structural similarity allows for easier detection in biological samples.[1]
- Molecular Electronics and Nanotechnology: The self-assembly of **1,3,6,8-tetrabromopyrene** on surfaces like gold has been studied to understand intermolecular forces, such as halogen bonding, which are crucial for the controlled fabrication of molecular-scale electronic components.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 1,3,6,8-Tetrabromopyrene | 128-63-2 [smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrene-based metal organic frameworks: from synthesis to applications - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00424C [pubs.rsc.org]

- 5. 1,3,6,8-Tetrabromopyrene | C16H6Br4 | CID 67188 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 6. 1,3,6,8-Tetrabromopyrene | 128-63-2 | FT62349 | Biosynth [biosynth.com]
- 7. scbt.com [scbt.com]
- 8. 1,3,6,8-tetrabromopyrene synthesis - chemicalbook [chemicalbook.com]
- 9. 1,3,6,8-tetrabromopyrene | 128-63-2 [chemicalbook.com]
- 10. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC
[pmc.ncbi.nlm.nih.gov]
- 11. US4684753A - Process for preparing 1,3,6,8-tetrabromopyrene - Google Patents
[patents.google.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 1,3,6,8-Tetrabromopyrene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b107014#1-3-6-8-tetrabromopyrene-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com